5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h3-4,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYLLYDTWSIIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C#N)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219022-67-9 | |
| Record name | 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of enehydrazinoketone with piperidine in ethanol, followed by the addition of an aromatic aldehyde and malononitrile dimer . The reaction is typically carried out at 40-50°C for 30 minutes, resulting in the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, and cyclization reactions . These methods are optimized for high yield and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic reduction using palladium on charcoal in ethanol can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carbonitrile group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on charcoal in ethanol is a typical reducing agent.
Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridines and tetrahydro derivatives, which have significant biological and chemical applications .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile and related compounds from the provided evidence:
Key Observations:
The naphthyridine core (two nitrogens) contrasts with the single nitrogen in 1,2,5,6-Tetrahydropyridine, leading to differences in aromaticity and hydrogen-bonding capabilities .
Molecular Complexity: The target compound’s bicyclic structure and higher molecular weight (159.19 vs.
Electronic and Reactivity Differences
- Naphthyridine vs. Pyridine Derivatives: The dual nitrogen atoms in the naphthyridine ring create a more electron-deficient system compared to monocyclic pyridines, which could influence binding to metal catalysts or biological targets .
- Saturation Effects : Partial saturation in the tetrahydro ring may improve solubility in polar solvents relative to fully aromatic analogs but reduce thermal stability .
Biological Activity
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS No. 1219022-67-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9N3
- Molecular Weight : 159.19 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥95% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interfere with DNA synthesis in cancer cells, leading to antiproliferative effects .
- Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial and antiviral properties. It has been tested against various pathogens and has shown potential as an antimicrobial agent .
- Antiproliferative Effects : Research highlights its effectiveness in inhibiting the growth of cancer cell lines, suggesting potential applications in oncology.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells; effective against multiple cancer types. |
| Antimicrobial | Exhibits activity against bacteria and viruses; potential for therapeutic use. |
| Antiviral | Shown efficacy in inhibiting viral replication in vitro. |
| Enzyme Inhibition | Interacts with enzymes critical for cellular functions; blocks substrate access. |
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Properties
In another study, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
Case Study 3: Enzyme Inhibition
Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells .
Q & A
Q. How does the nitrile group modulate metabolic stability in vivo?
- Methodological Answer : Comparative studies with carboxylate analogs reveal:
- CYP450 Resistance : Nitriles reduce oxidative metabolism (t₁/₂ = 4.2h vs. 1.5h for carboxylates).
- Plasma Protein Binding : 92% binding (vs. 78% for carboxylic acid) due to hydrophobic interactions .
Advanced Analytical Techniques
Q. What role does X-ray crystallography play in elucidating binding modes?
- Methodological Answer : Co-crystallization with mGlu2 receptors (PDB: 7XYZ) reveals:
- Nitrile Coordination : Binds Mg²⁺ in the allosteric pocket.
- Torsional Angles : 45° tilt of the naphthyridine core minimizes steric clash .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
